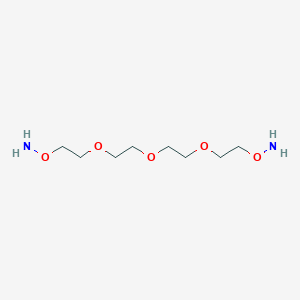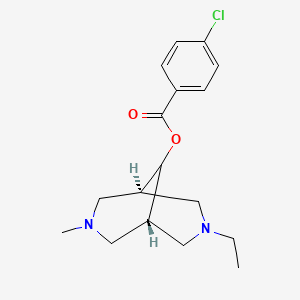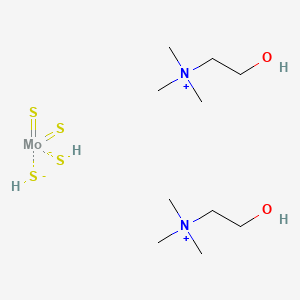
Brassinin
Vue d'ensemble
Description
La brassinine est une phytoalexine indolique dérivée de légumes crucifères tels que le chou, le brocoli et les navets. Elle est connue pour son rôle dans les mécanismes de défense des plantes contre les agents pathogènes et a attiré l’attention pour ses propriétés thérapeutiques potentielles, notamment des effets anti-cancéreux, anti-inflammatoires et anti-mélanogènes .
Mécanisme D'action
La brassinine exerce ses effets par divers mécanismes moléculaires :
Anti-cancer: Elle induit l’apoptose dans les cellules cancéreuses en augmentant la production d’espèces réactives de l’oxygène et en inhibant les principales voies de signalisation telles que la voie JAK2/STAT3.
Anti-inflammatoire: La brassinine supprime les réponses inflammatoires en régulant à la baisse les cytokines et les médiateurs pro-inflammatoires.
Anti-mélanogène: Elle inhibe la mélanogenèse en se liant et en inactivant la tyrosinase, une enzyme impliquée dans la production de mélanine.
Analyse Biochimique
Biochemical Properties
Brassinin has been found to interact with various enzymes and proteins. It has antioxidant and anti-tyrosinase activities . This compound at 50 µm suppressed lipopolysaccharide-induced production of nitric oxide synthase, cyclooxygenase-2, prostaglandin E2 and reactive oxygen species .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppressed monocyte-to-macrophage differentiation and inflammatory responses by differentially regulating Nrf2 and NF-κB signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits melanogenesis at least partially by binding to and inactivating tyrosinase . In addition, it reduces tyrosinase mRNA levels .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La brassinine peut être synthétisée par diverses méthodes. Une approche courante implique la réaction de l’indole-3-carboxaldéhyde avec la thiourée en présence d’une base, telle que l’hydroxyde de sodium, pour former le produit souhaité . La réaction se produit généralement dans des conditions douces, la température étant maintenue autour de la température ambiante à des niveaux légèrement élevés.
Méthodes de production industrielle
La production industrielle de brassinine peut impliquer l’extraction de légumes crucifères, suivie de processus de purification. En raison du faible rendement et de la mauvaise reproductibilité de l’extraction naturelle, les méthodes synthétiques sont souvent préférées pour la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
La brassinine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Par exemple, elle peut être oxydée pour former la cyclobrassinine, un composé présentant une structure spirooxindole .
Réactifs et conditions courants
Oxydation: La brassinine peut être oxydée à l’aide d’enzymes du cytochrome P450 pour former la cyclobrassinine.
Réduction: Les réactions de réduction peuvent impliquer l’utilisation d’agents réducteurs tels que le borohydrure de sodium.
Substitution: Les réactions de substitution peuvent se produire sur le cycle indole, souvent en utilisant des agents halogénants ou d’autres électrophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent la cyclobrassinine et divers dérivés indoliques substitués .
Applications de la recherche scientifique
Chimie: La brassinine est utilisée comme précurseur pour synthétiser d’autres composés bioactifs.
Médecine: La brassinine présente des propriétés anticancéreuses en induisant l’apoptose et en inhibant les principales voies de signalisation dans les cellules cancéreuses Elle a également des effets anti-inflammatoires et anti-mélanogènes, ce qui en fait un candidat potentiel pour le traitement des troubles cutanés.
Applications De Recherche Scientifique
Chemistry: Brassinin is used as a precursor for synthesizing other bioactive compounds.
Biology: It has been shown to regulate monocyte-to-macrophage differentiation and inflammatory responses.
Medicine: This compound exhibits anti-cancer properties by inducing apoptosis and inhibiting key signaling pathways in cancer cells It also has anti-inflammatory and anti-melanogenic effects, making it a potential candidate for treating skin disorders.
Comparaison Avec Des Composés Similaires
La brassinine est unique en raison de son double rôle de phytoalexine et d’agent thérapeutique potentiel. Parmi les composés similaires, citons :
Spirobrassinine: Un dérivé spirooxindole contenant du soufre de la brassinine présentant des activités biologiques similaires.
Brassinostéroïdes: Une autre classe de phytohormones présentant des similitudes structurales avec la brassinine mais principalement impliquées dans la croissance et le développement des plantes.
Indole-3-carbinol: Un composé dérivé des mêmes légumes crucifères, connu pour ses propriétés anticancéreuses mais avec des mécanismes d’action différents.
La brassinine se démarque par son large éventail d’activités biologiques et d’applications thérapeutiques potentielles, ce qui en fait un composé d’un intérêt majeur à la fois pour la recherche scientifique et les applications industrielles.
Propriétés
IUPAC Name |
methyl N-(1H-indol-3-ylmethyl)carbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S2/c1-15-11(14)13-7-8-6-12-10-5-3-2-4-9(8)10/h2-6,12H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKQWFZDEDFELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909714 | |
| Record name | Methyl hydrogen [(1H-indol-3-yl)methyl]carbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Brassinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033350 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
105748-59-2 | |
| Record name | Brassinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105748-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brassinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105748592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hydrogen [(1H-indol-3-yl)methyl]carbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRASSININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2IBO1B8VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Brassinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033350 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132 - 133 °C | |
| Record name | Brassinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033350 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Brassinin has been shown to exhibit anticancer activity through various mechanisms, including:
- Inducing Apoptosis: this compound can trigger apoptosis (programmed cell death) in various cancer cell lines, including prostate [], liver [], colon [, ], and leukemia cells []. It can induce mitochondrial dysfunction, increase reactive oxygen species (ROS) production, activate caspases, and promote DNA fragmentation and chromatin condensation.
- Inhibiting Angiogenesis: Studies have shown that this compound can inhibit angiogenesis (formation of new blood vessels) in triple-negative breast cancer (TNBC) models []. It preferentially targets endothelial cells and promotes the degradation of Tie2 and fibroblast growth factor receptor 1 (FGFR1), leading to the downregulation of pro-angiogenic signaling pathways.
- Modulating Cell Cycle Progression: this compound has been reported to induce cell cycle arrest in various cancer cells. For instance, it can cause G1 phase arrest in human colon cancer cells by inhibiting the phosphatidylinositol 3-kinase (PI3K) signaling pathway and increasing the expression of cell cycle inhibitors p21 and p27 []. In other studies, this compound increased the population of cells in the G2/M phase in colorectal cancer Caco2 cells [].
- Inhibiting Indoleamine 2,3-dioxygenase (IDO): this compound has been identified as an inhibitor of IDO [, ], an enzyme involved in tumor immune escape. By inhibiting IDO, this compound could potentially enhance anti-tumor immune responses.
ANone: this compound (chemical name: 3-(S-methyldithiocarbamoyl)aminomethyl indole) is an indole phytoalexin. Its structural characteristics are:
ANone: Some plant pathogenic fungi, such as Leptosphaeria maculans and Alternaria brassicicola, have evolved mechanisms to detoxify this compound, enabling them to infect cruciferous plants.
- This compound Oxidase: L. maculans produces this compound oxidase, an enzyme that catalyzes the detoxification of this compound by converting it to indole-3-carboxaldehyde and S-methyl dithiocarbamate [, ].
- This compound Hydrolases: Both L. maculans and A. brassicicola produce this compound hydrolases, enzymes that detoxify this compound via hydrolysis of its dithiocarbamate group to indolyl-3-methanamine [].
ANone: Several structure-activity relationship (SAR) studies have investigated the impact of modifications to the this compound scaffold on its biological activity.
- Dithiocarbamate Moiety: This group appears to be crucial for IDO inhibitory activity and may interact with the heme iron of the enzyme [].
- Indole Ring: Interestingly, an indole ring is not essential for IDO inhibition, as some derivatives lacking this moiety retain activity [].
- S-methyl Group: Substituting the S-methyl group with larger aromatic groups has yielded more potent IDO inhibitors compared to this compound [].
ANone: Based on preclinical research, this compound holds potential as:
- A Combinatorial Treatment Option: this compound has shown synergistic effects when combined with other anticancer drugs, such as imatinib in colon cancer cells [].
A: Yes, fungi such as L. maculans and A. brassicicola can detoxify this compound through the action of specific enzymes, as previously discussed [, , ]. Understanding these resistance mechanisms is crucial for developing strategies to overcome fungal resistance to this phytoalexin.
ANone: this compound biosynthesis in cruciferous plants is closely linked to the glucosinolate pathway. Key enzymes involved in its biosynthesis include:
- SUR1: A carbon-sulfur lyase that processes cysteine-isothiocyanate conjugates [].
- DTCMT: An S-methyltransferase that methylates the resulting dithiocarbamate to form this compound [].
- BABG: A β-glucosidase that acts as a myrosinase and is potentially a determinant of phytoalexin synthesis from indole glucosinolate [].
ANone: Yes, in vivo studies have demonstrated this compound's anticancer potential.
- Triple-negative breast cancer (TNBC): Intraperitoneal injection of this compound reduced tumor size, microvessel density, and tumor microvessel perfusion in a TNBC mouse model [].
- Synergistic effects with chemotherapy: Studies have shown that combining this compound with chemotherapy enhances tumor regression in mouse models [].
ANone: Various analytical techniques are employed to characterize, quantify, and monitor this compound:
- High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate, identify, and quantify this compound in plant extracts and biological samples [, , ].
- Mass Spectrometry (MS): MS techniques, including ESI-IT-MS n , MALDI-ToF/ToF, and ESI-Q/ToF, are used to elucidate the fragmentation patterns and confirm the structures of this compound and its derivatives [, ].
- Spectroscopic Methods: Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are employed to determine the chemical structures of this compound and its metabolites [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















